

# The Regulatory Demise of Chlorfenvinphos: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Chlorfenvinphos**

Cat. No.: **B103538**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chlorfenvinphos** is an organophosphorus insecticide and acaricide first introduced in the United States in 1963.[1][2] It was utilized to control a range of insect pests on livestock and household pests like flies, fleas, and mites.[1][3] Marketed under trade names such as Birlane®, Dermaton®, and Supona®, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][4] This mechanism, while effective for pest control, also underlies its significant toxicity to non-target organisms, including mammals. Growing concerns over its adverse health effects led to stringent regulatory actions and eventual bans in many parts of the world. This technical guide provides a comprehensive overview of the regulatory history, toxicological profile, and the scientific basis for the banning of **Chlorfenvinphos**.

## Regulatory History and Banning

The use of **Chlorfenvinphos** has been largely discontinued in major markets due to its toxicity profile.

- United States: All products containing **Chlorfenvinphos** as an active ingredient were canceled in 1991.[1][4] The U.S. Environmental Protection Agency (EPA) had slated it for a Re-registration Eligibility Decision (RED) review, but the registrant was not willing to support the chemical through this process.[5] It is also regulated under "The Emergency Planning

and Community Right-to-Know Act of 1986," which requires reporting of its release into the environment.[1]

- European Union: The European Union has banned **Chlorfenvinphos** for use as a plant protection product.[1]
- Australia: In Australia, the use of **Chlorfenvinphos** has been partially banned. Its agricultural applications were canceled, while its veterinary use was restricted following a review in 2000.[1][6]
- Other Regions: While banned in many regions, some uses persist. For instance, in Switzerland, it is still permitted for certain agricultural applications.[1]

These regulatory decisions were underpinned by a growing body of evidence highlighting its acute and chronic toxicity.

## Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of **Chlorfenvinphos** toxicity is the inhibition of acetylcholinesterase (AChE).[1][7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts.

- Phosphorylation: **Chlorfenvinphos** phosphorylates the serine hydroxyl group at the active site of AChE.[1]
- Enzyme Inactivation: This phosphorylation prevents acetylcholine from binding to the enzyme, leading to its accumulation in the synapse.[1]
- Overstimulation: The buildup of acetylcholine results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic).[1]
- Clinical Effects: This overstimulation manifests as a range of symptoms, from headache and blurred vision to more severe effects like convulsions, respiratory failure, and death.[1][6][8]
- "Aging": The phosphorylated enzyme can undergo a process called "aging," where a conformational change occurs, making the inhibition irreversible.[1]



[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition by **Chlorfenvinphos**.

## Toxicological Data

The decision to ban **Chlorfenvinphos** was based on extensive toxicological studies. The following tables summarize key quantitative data.

**Table 1: Acute Toxicity of Chlorfenvinphos (LD50)**

| Species | Route               | LD50 (mg/kg body weight) | Reference(s)                            |
|---------|---------------------|--------------------------|-----------------------------------------|
| Rat     | Oral                | 9.6 - 39                 | <a href="#">[1]</a>                     |
| 9.7     | <a href="#">[9]</a> |                          |                                         |
| 15.4    | <a href="#">[9]</a> |                          |                                         |
| Rabbit  | Oral                | 300 - 4,700              | <a href="#">[1]</a> <a href="#">[9]</a> |
| Dermal  | 400 (undiluted)     | <a href="#">[9]</a>      |                                         |
| Dog     | Oral                | 50.5 to >12,000          | <a href="#">[1]</a> <a href="#">[9]</a> |
| Mouse   | Oral                | 148                      | <a href="#">[9]</a>                     |

**Table 2: Chronic Toxicity and Exposure Limits**

| Value                   | Species               | Dose<br>(mg/kg/day) | Effect                                                         | Reference(s) |
|-------------------------|-----------------------|---------------------|----------------------------------------------------------------|--------------|
| NOAEL                   | Rat                   | 0.05                | Basis for ADI;<br>plasma/brain<br>cholinesterase<br>inhibition | [1][6]       |
| LOAEL                   | Rat (acute)           | 2.4                 | Adverse<br>neurological<br>effects                             | [9][10]      |
| Rat (chronic)           | 0.7                   |                     | Adverse<br>neurological<br>effects                             | [10]         |
| Mouse<br>(intermediate) | 1.5                   |                     | Adverse<br>immunological/ly<br>mphoreticular<br>effects        | [10]         |
| ADI                     | Human                 | 0.0005              | Acceptable Daily<br>Intake                                     | [1][6]       |
| MRL                     | Human (acute<br>oral) | 0.002               | Minimal Risk<br>Level                                          | [1][9][10]   |
| Human (chronic<br>oral) | 0.0007                |                     | Minimal Risk<br>Level                                          | [1][10]      |

## Experimental Protocols

The toxicological data presented were derived from standardized experimental protocols, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

## Acute Oral Toxicity (LD50) Determination (Ref: OECD 425)

The Up-and-Down Procedure is a method to determine the LD50 that minimizes the number of animals required.

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[[11](#)]
- Housing and Fasting: Animals are acclimatized and fasted overnight before dosing.[[4](#)]
- Dose Administration: The test substance is administered orally via gavage in a single dose. [[4](#)]
- Sequential Dosing: A single animal is dosed at a time. The dose for the next animal is adjusted up or down by a fixed factor depending on the outcome (survival or death) for the previous animal.[[12](#)]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[[5](#)]
- Data Analysis: The LD50 is calculated using the maximum likelihood method.[[11](#)]





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- To cite this document: BenchChem. [The Regulatory Demise of Chlorfenvinphos: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103538#regulatory-history-and-banning-of-chlorfenvinphos>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)